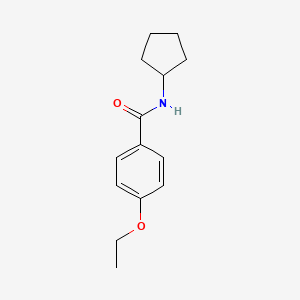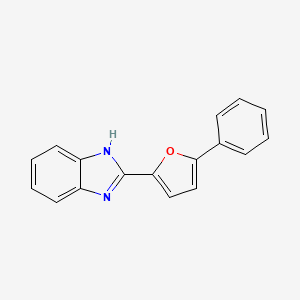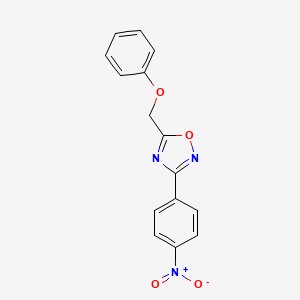
N-cyclopentyl-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-4-ethoxybenzamide, also known as ABT-107, is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 2 (mGluR2). It is a small molecule drug that has shown potential therapeutic effects in various neurological and psychiatric disorders.
作用機序
N-cyclopentyl-4-ethoxybenzamide works by binding to the allosteric site of mGluR2, which is a G protein-coupled receptor that is involved in the regulation of glutamate neurotransmission. By binding to the allosteric site, this compound enhances the activity of mGluR2, which in turn regulates the release of glutamate in the brain. This leads to a reduction in the activity of excitatory neurons, which can help alleviate the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of mGluR2, which leads to a reduction in the release of glutamate in the brain. This can help alleviate the symptoms of various neurological and psychiatric disorders. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of N-cyclopentyl-4-ethoxybenzamide is its selectivity for mGluR2. This means that it has fewer off-target effects compared to other drugs that target glutamate neurotransmission. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for use in animal models. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-cyclopentyl-4-ethoxybenzamide. One potential direction is to investigate its therapeutic potential in other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Another direction is to study its effects on different brain regions and circuits, which may provide insights into its mechanism of action. Additionally, there is a need for further optimization of the compound to improve its solubility and bioavailability.
合成法
The synthesis of N-cyclopentyl-4-ethoxybenzamide involves a series of chemical reactions. The first step is the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This is followed by the reaction of the resulting compound with cyclopentylamine to form this compound. The final step involves purification of the compound using chromatography techniques.
科学的研究の応用
N-cyclopentyl-4-ethoxybenzamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of anxiety, depression, schizophrenia, and drug addiction. This compound has also been studied for its potential use in the treatment of Parkinson's disease.
特性
IUPAC Name |
N-cyclopentyl-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13-9-7-11(8-10-13)14(16)15-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGRRQDYAWDZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5731503.png)



![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5731530.png)



![N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5731559.png)

![1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5731566.png)